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molecular formula C15H14FNO3 B8357128 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8357128
M. Wt: 275.27 g/mol
InChI Key: QXYHJWBBYNDQIL-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

70 mL of methylacrylate and 50 g of 4-fluorophenylacetonitrile were dissolved in a mixture of 200 mL of THF and 50 mL of dry methanol. 150 mL of sodium methylate (30% in methanol) were added dropwise, while temperature was maintained below 40° C. The mixture was stirred at room temperature for 15 h and heated for another 4 h at 50° C. When the reaction was complete, the mixture was allowed to cool to room temperature and poured onto a cold 2N aqueous hydrochloric acid solution. The aqueous layer was extracted three times with ethyl acetate and the combined organic layer was washed with water and brine, dried over magnesium sulphate and evaporated to give 101.5 g of the desired product. Rt=1.59 min (Method 5). Detected mass: 276.2 (M+H+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]=[CH2:5].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][CH:9]=1.C[O-:18].[Na+].Cl.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>CO>[CH3:23][O:24][C:25]([CH:21]1[CH2:22][C:14]([C:15]#[N:16])([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:3]1=[O:2])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
COC(C=C)=O
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
150 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
heated for another 4 h at 50° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1C(CCC(C1)(C1=CC=C(C=C1)F)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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